4-Hydroxyquinoline-7-carboxylic acid

概要

説明

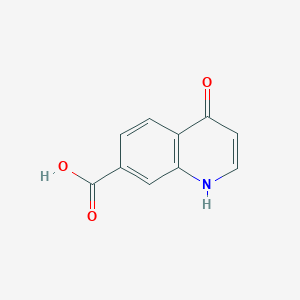

4-Hydroxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by a hydroxyl group at the 4th position and a carboxylic acid group at the 7th position on the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-7-carboxylic acid typically involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions. One common method is the Conrad-Limpach synthesis, which employs aniline derivatives as precursors and involves the formation of a Schiff base intermediate . The reaction conditions often include the use of phosphorus trichloride as a catalyst and heating to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve the hydrolysis and acid adjustment of quinoline derivatives using sodium hydroxide solution, followed by decarboxylation and chlorination steps . These processes are designed to maximize yield and efficiency while minimizing environmental impact.

化学反応の分析

Gould–Jacobs Reaction

The Gould–Jacobs reaction is a classical method for synthesizing 4-hydroxyquinoline derivatives. For 4-hydroxyquinoline-7-carboxylic acid, the process involves:

-

Condensation : Aniline derivatives react with ethoxymethylenemalonate (EMME) to form anilidomethylenemalonate intermediates.

-

Cyclization : Thermal cyclization in high-boiling solvents (e.g., diphenyl ether) generates the quinoline core.

-

Hydrolysis and Decarboxylation : Alkaline hydrolysis of the ester group followed by acid-mediated decarboxylation yields the carboxylic acid moiety .

Example Reaction Scheme :

textAniline derivative + EMME → Cyclization → Ethyl 4-hydroxyquinoline-3-carboxylate → Hydrolysis → this compound

Alternative Synthetic Routes

-

Rearrangement Reactions : 6-Bromoisatin reacts with pyruvic acid under basic conditions to form intermediates like 7-bromoquinoline-4-carboxylic acid, which can be further functionalized .

-

Decarboxylation of 3-Carboxylic Acid Derivatives : 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes thermal decarboxylation to yield 4-hydroxyquinoline derivatives .

Functional Group Transformations

The hydroxyl and carboxylic acid groups in this compound enable diverse reactivity:

Key Findings :

-

Amidation with hydrazine yields 4-hydroxyquinoline-7-carbohydrazide , a scaffold for anti-HIV-1 agents (IC₅₀: 28–32% inhibition at 100 μM) .

-

Metal chelation modulates antioxidative properties, with iron complexes showing prooxidant effects in erythrocyte hemolysis assays .

Biological and Pharmacological Reactivity

This compound derivatives exhibit notable bioactivity:

Antiviral Activity

-

Anti-HIV-1 : Carboxamide derivatives inhibit HIV-1 replication by targeting integrase enzymes. Molecular docking shows chelation of Mg²⁺ ions in the enzyme’s active site .

-

Mechanism :

Antioxidant Activity

-

ABTS Radical Scavenging : Substituted derivatives show radical scavenging activity (IC₅₀: 12–45 μM) .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 189.17 g/mol | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 401.0 ± 45.0 °C | |

| LogP (Partition Coeff.) | 1.2 (calculated) |

科学的研究の応用

Drug Design and Development

4-Hydroxyquinoline-7-carboxylic acid serves as a key scaffold in the development of various pharmaceutical agents. Its derivatives have been investigated for their potential as immunomodulators, particularly in treating autoimmune diseases. For example, modifications at the 4-position can lead to compounds that inhibit blood coagulation factors, thus providing therapeutic avenues for thrombotic conditions .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 4-hydroxyquinoline derivatives. Compounds derived from this acid have shown significant activity against oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders . The antioxidant capacity can be attributed to the presence of hydroxyl groups that facilitate electron donation, neutralizing free radicals effectively.

Anticancer Agents

The compound has been explored as a framework for developing fibroblast activation protein (FAP) inhibitors. These inhibitors are promising candidates for cancer therapy as they target tumor microenvironments and help in diagnosing cancer . The specificity of these inhibitors allows for reduced side effects compared to traditional chemotherapeutics.

Antimicrobial Properties

Numerous derivatives of this compound exhibit antimicrobial activity against various pathogens. This includes efficacy against bacteria and fungi, making it a candidate for developing new antibiotics . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

Some studies have indicated that derivatives of this compound possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The ability to modulate neuronal signaling pathways suggests a role in neuroprotection through antioxidant mechanisms and modulation of inflammatory responses .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-Hydroxyquinoline-7-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to chelate metal ions, which can inhibit metalloproteins and enzymes . This chelation ability is crucial for its antimicrobial and anticancer activities. Additionally, the compound can interfere with cellular processes by binding to DNA and proteins, leading to cell cycle arrest and apoptosis .

類似化合物との比較

4-Hydroxyquinoline: Lacks the carboxylic acid group at the 7th position.

Quinoline-2,4-dione: Contains a dione structure instead of the hydroxyl and carboxylic acid groups.

8-Hydroxyquinoline: Has a hydroxyl group at the 8th position instead of the 4th position.

Uniqueness: 4-Hydroxyquinoline-7-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent .

生物活性

4-Hydroxyquinoline-7-carboxylic acid (also known as 8-hydroxyquinoline-7-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. Its chemical formula is , and it exhibits properties such as chelation with metal ions, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : The compound acts as a chelating agent, binding to metal ions such as iron and zinc. This interaction can inhibit metalloproteins and enzymes, disrupting essential biochemical pathways .

- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism involves disrupting cell wall synthesis and function .

- Anticancer Effects : Research indicates that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Antimicrobial Efficacy : A study reported that this compound exhibited inhibition zones of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumonia, indicating its potential as an antibacterial agent .

- Cytotoxicity in Cancer Cells : In vitro assays showed that certain derivatives of this compound were effective against doxorubicin-resistant colon adenocarcinoma cell lines, suggesting a promising avenue for overcoming drug resistance in cancer treatment .

- Neuroprotective Potential : Preliminary research suggests that this compound may modulate oxidative stress pathways, enhancing cellular resilience against neurodegeneration .

Research Applications

This compound is being investigated for various applications:

- Pharmaceutical Development : Its role as a scaffold in drug design for anticancer and antimicrobial agents is under exploration.

- Industrial Uses : Utilized in dye manufacturing and as a precursor in synthetic organic chemistry .

- Biochemical Research : Serves as a tool for studying metalloprotein interactions and enzyme inhibition mechanisms .

特性

IUPAC Name |

4-oxo-1H-quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDMXIULYGYMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948573-55-5, 1150618-22-6 | |

| Record name | 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948573-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。